molecular formula C17H15ClN2O4S B2859834 N-(5-chloro-2-methylphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide CAS No. 899954-80-4

N-(5-chloro-2-methylphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide

Cat. No.: B2859834
CAS No.: 899954-80-4
M. Wt: 378.83
InChI Key: SXGXHBLRNWDOEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methylphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide is a synthetic compound featuring a benzo[d]isothiazol-3-one core modified with a propanamide linker and a 5-chloro-2-methylphenyl substituent. This structure combines a sulfonamide-like moiety (1,1-dioxido group) with an aromatic system, enabling interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4S/c1-11-6-7-12(18)10-14(11)19-16(21)8-9-20-17(22)13-4-2-3-5-15(13)25(20,23)24/h2-7,10H,8-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGXHBLRNWDOEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Benzoisothiazol-3-one Derivatives

The benzo[d]isothiazol-3-one scaffold is a common feature in several bioactive compounds. Key structural analogs include:

Compound Name Substituents on Benzoisothiazol Core Aryl/Amide Substituent Key Properties/Activities
Target Compound 1,1-Dioxido-3-oxo 5-Chloro-2-methylphenylpropanamide Not explicitly reported (inferred)
3-(3-Oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide (Compound 13) 3-Oxo (non-sulfonated) Phenylpropanamide HCV NS3 helicase inhibition
N-(3-Acetylphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide 1,1-Dioxido-3-oxo 3-Acetylphenylpropanamide Structural analog (no activity data)
Ethyl 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetate (3b) 1,1-Dioxido-3-oxo Ethyl acetate Antioxidant (IC50: 18 µM)
2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetonitrile (2) 1,1-Dioxido-3-oxo Acetonitrile COX-1 inhibition (ΔG: -9.2 kcal/mol)

Key Observations :

  • Sulfonation Status: The 1,1-dioxido group (sulfonated) enhances polarity and hydrogen-bonding capacity compared to non-sulfonated analogs like Compound 13. This may improve solubility and target binding .
  • Linker Modifications : Propanamide linkers (as in the target compound) may offer conformational flexibility compared to shorter acetamide or rigid acetonitrile groups .

Anticancer Activity

  • Nitrile Derivatives (e.g., 2) : Showed moderate anticancer activity (IC50: 45 µM), likely due to reduced cellular uptake compared to esters .

Anti-Inflammatory Activity

  • Esters 3d and 3f : Exhibited strong IL-6 and TNF-α inhibition (ΔG: -10.1 to -10.5 kcal/mol), surpassing aspirin (ASA) in molecular docking studies .
  • Nitrile 2 : Moderate activity (ΔG: -9.2 kcal/mol), suggesting the sulfonated core is critical for COX-1 binding .

Antimicrobial Activity

  • Acetate Derivatives (3a–g) : Broad-spectrum activity against Gram-positive (e.g., S. aureus) and Gram-negative bacteria (e.g., E. coli), with MIC values ranging from 8–64 µg/mL .
  • Structural Influence : Larger aryl groups (e.g., pentyl in 3g) reduced activity, implying steric hindrance limits target engagement .
  • Target Compound : The chloro and methyl groups may optimize bacterial membrane penetration without excessive steric bulk.

Physicochemical Metrics

Property Target Compound (Inferred) Compound 3f (Isopropyl Ester) Compound 13 (Phenylpropanamide)
Melting Point ~150–160°C 146°C 126–127°C
LogP ~2.8 (estimated) 1.9 2.5
Aqueous Solubility Low (sulfonated core) Moderate Low

Q & A

Q. What are the optimized synthetic pathways for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, starting with thiazole derivatives and amide coupling. Key steps include cyclization of benzo[d]isothiazol-3(2H)-one and subsequent nucleophilic substitution. Reaction conditions significantly impact outcomes:

  • Solvent choice : Methanol or ethanol improves solubility of intermediates, while DMF facilitates coupling reactions .
  • Catalysts : Raney nickel enhances hydrogenation efficiency in reductive steps .
  • Temperature : Controlled heating (60–80°C) minimizes side reactions during cyclization .
    Purification via column chromatography or recrystallization (e.g., CH3OH) ensures >95% purity. TLC and HPLC monitor reaction progress .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • 1H/13C NMR : Confirm regiochemistry of the chloro-methylphenyl group and benzoisothiazolone ring. Aromatic protons appear at δ 7.2–8.1 ppm, while the propanamide chain shows signals at δ 2.5–3.5 ppm .
  • IR Spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and sulfone vibrations (S=O at ~1150–1300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 407.05) .
  • HPLC : Quantifies purity (>98% achieved with C18 reverse-phase columns) .

Q. What are the compound’s stability profiles under standard laboratory conditions?

  • Thermal stability : Decomposes above 200°C, per thermogravimetric analysis (TGA).
  • Light sensitivity : Store in amber vials to prevent photodegradation of the sulfone group .
  • Hydrolytic stability : Stable in neutral pH but degrades under strong acidic/basic conditions (e.g., t1/2 <24 hrs at pH 2 or 12) .

Advanced Research Questions

Q. How does the compound interact with biological targets (e.g., PFOR enzyme), and what methodologies validate these interactions?

  • Molecular Docking : Computational models (AutoDock Vina) predict strong binding to the PFOR enzyme’s active site (ΔG ≈ -9.2 kcal/mol), driven by hydrogen bonding with Arg448 and hydrophobic interactions with the benzoisothiazolone core .
  • Enzyme Assays : Dose-dependent inhibition of PFOR activity (IC50 = 1.8 μM) confirmed via NADH oxidation assays .
  • Mutagenesis Studies : Arg448Ala mutation reduces binding affinity by >50%, validating computational predictions .

Q. How can structural modifications enhance bioactivity or resolve contradictions in reported data?

  • Halogen Substitution : Replacing Cl with F (e.g., N-(5-fluoro-2-methylphenyl) analog) improves antimicrobial activity (MIC reduced from 8 μg/mL to 2 μg/mL) but reduces anticancer potency .
  • Ring Variations : Replacing benzoisothiazolone with benzoxazole decreases PFOR inhibition (IC50 >10 μM), highlighting the sulfone group’s critical role .
  • Propanamide Chain : Methylation at the α-position increases metabolic stability (t1/2 in liver microsomes: 45 min vs. 12 min for parent compound) .

Q. What experimental strategies address discrepancies in biological activity across studies?

  • Standardized Assays : Use identical cell lines (e.g., HepG2 for anticancer studies) and protocols (e.g., MTT assay at 48 hrs) to minimize variability .
  • Metabolite Profiling : LC-MS identifies active metabolites (e.g., hydrolyzed propanamide derivatives) that may contribute to observed effects .
  • Orthogonal Validation : Confirm antimicrobial activity via both agar diffusion (zone of inhibition) and broth microdilution (MIC) methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.